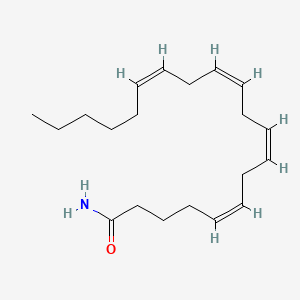

Arachidonamide

Vue d'ensemble

Description

Arachidonamide, also known as Arachidonic acid amide or Arachidonoyl amide, is a weak cannabinoid CB1 and CB2 agonist . It plays an essential role in physiological homeostases, such as the repair and growth of cells .

Synthesis Analysis

Arachidonamide is a primary fatty acid amide substrate. It has been studied in vitro for its affinity at the FAAH-1, an enzyme responsible for the degradation of AEA and related fatty acid amides . The substrate affinity of FAAH-1 obtained increased in a rank order of oleamide < arachidonamide < stearoylamide .Molecular Structure Analysis

The arachidonamide molecule contains a total of 54 bonds. There are 21 non-H bonds, 5 multiple bonds, 14 rotatable bonds, 5 double bonds, and 1 primary amide (aliphatic) .Chemical Reactions Analysis

Arachidonamide has been studied for its reactivity with selected NSAIDs on the hydrolysis of endocannabinoid-like molecules by FAAH-1 from rat liver . The selected NSAIDs caused a concentration-dependent inhibition of FAAH-1 activity .Physical And Chemical Properties Analysis

Arachidonamide has a molecular weight of 303.48 and a molecular formula of C20H33NO .Applications De Recherche Scientifique

Endocannabinoid System and Physiological Regulation

Vasodilation and Cellular Signaling : Arachidonamide derivatives like N-arachidonoyl-l-serine (ARA-S) exhibit vasodilation effects in rat arteries and influence cellular signaling pathways such as MAP kinase and protein kinase B/Akt in endothelial cells. These derivatives also suppress inflammation markers like TNF-α in mice (Milman et al., 2006).

Cannabinoid Receptor Interactions : Arachidonoyl ethanolamide (anandamide), a related compound, plays significant roles in the endocannabinoid system, affecting cannabinoid receptors and various physiological processes. This includes modulation of pain and inflammation, with implications for drug development targeting these receptors (Snider et al., 2010).

Cellular and Molecular Effects

Apoptosis in Neuronal Cells : Anandamide can induce apoptosis in PC-12 cells, a type of neuronal cell, through mechanisms involving superoxide and caspase-3 (Sarker et al., 2000).

Modulation of Glutamatergic Synaptic Transmission : In studies involving the midbrain periaqueductal grey, arachidonamide derivatives have shown effects on glutamatergic synaptic transmission, implicating cannabinoid CB1 receptors and TRPV1 channels in these processes (Kawahara et al., 2011).

Immune System Interaction

- Inhibition of Interleukin-2 Secretion : Anandamide can inhibit interleukin-2 secretion in murine splenocytes, indicating its role in immune modulation. This process is seemingly independent of cannabinoid receptors and involves cyclooxygenase metabolism (Rockwell & Kaminski, 2004).

Biochemical Production and Analysis

- Enzymatic Preparation from Microbial Oil : Research has been conducted on the enzymatic preparation of arachidonoyl ethanolamide (AEA) from arachidonic acid derived from microbial oil, demonstrating the feasibility of producing this compound for research and therapeutic applications (Yang et al., 2017).

Neurological Implications

- Cannabinoid Receptor Knockout Mice Studies : Studies on CB1 cannabinoid receptor knockout mice have revealedinsights into the levels, metabolism, and activity of anandamide, highlighting its potential role in modulating neurobehavioral actions through non-CB1, non-CB2 G protein-coupled receptors (Di Marzo et al., 2000).

Angiogenesis and Receptor Activation

- Pro-angiogenic Actions : ARA-S, structurally similar to anandamide, is a potent inducer of endothelial cell proliferation and migration, and angiogenesis in vitro. Its pro-angiogenic action is mediated by activation of GPR55 receptor, suggesting new physiological roles for ARA-S and GPR55 (Ho, 2010).

Dermatological Effects

- Influence on Keratinocyte Differentiation : Anandamide can inhibit the differentiation of human keratinocytes by affecting DNA methylation, through a process mediated by CB1 receptors. This suggests a broader role of endocannabinoids in regulating cell functions beyond skin differentiation (Paradisi et al., 2008).

Endocannabinoid Behavioral Effects

- Cannabinoid Behavioral Effects : Research demonstrates that manipulation of endocannabinoid signaling, such as inhibiting the hydrolysis of 2-arachidonoylglycerol, can produce cannabinoid behavioral effects, highlighting the diverse roles of endocannabinoids like anandamide in modulating behavior (Long et al., 2008).

Orientations Futures

Propriétés

IUPAC Name |

(5Z,8Z,11Z,14Z)-icosa-5,8,11,14-tetraenamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H33NO/c1-2-3-4-5-6-7-8-9-10-11-12-13-14-15-16-17-18-19-20(21)22/h6-7,9-10,12-13,15-16H,2-5,8,11,14,17-19H2,1H3,(H2,21,22)/b7-6-,10-9-,13-12-,16-15- | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BNBSCAZCQDLUDU-DOFZRALJSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCCC=CCC=CCC=CCC=CCCCC(=O)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CCCCC/C=C\C/C=C\C/C=C\C/C=C\CCCC(=O)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H33NO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID001347885 | |

| Record name | Arachidonoyl amide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID001347885 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

303.5 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Arachidonamide | |

CAS RN |

85146-53-8 | |

| Record name | Arachidonoyl amide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID001347885 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

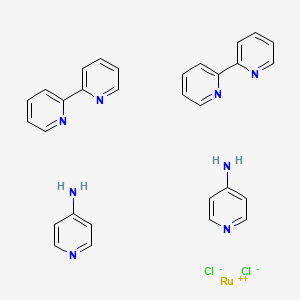

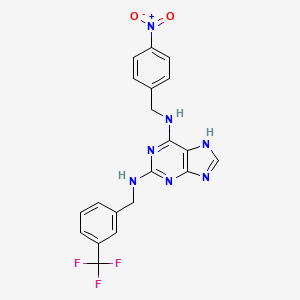

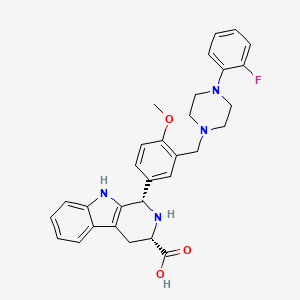

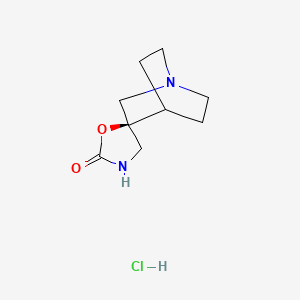

Feasible Synthetic Routes

Citations

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![6-Methoxy-1,1-dioxo-2-[[4-oxo-9-[2-(1-piperidinyl)ethoxy]-2-pyrido[1,2-a]pyrimidinyl]oxymethyl]-4-propan-2-yl-1,2-benzothiazol-3-one](/img/structure/B1662610.png)

![N-[[trans-4-[(4,5-Dihydro[1]benzothiepino[5,4-d]thiazol-2-yl)amino]cyclohexyl]methyl]methanesulfonamide](/img/structure/B1662617.png)

![2-chloro-N-[1-[(2R)-2,3-dihydroxypropyl]-2-oxo-3,4-dihydroquinolin-3-yl]-6H-thieno[2,3-b]pyrrole-5-carboxamide](/img/structure/B1662623.png)